molecular formula C16H25NO7 B5231332 2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

Cat. No. B5231332
M. Wt: 343.37 g/mol
InChI Key: AEXDVDKKEWUGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as DMAEE and is widely used in the synthesis of different organic compounds.

Mechanism of Action

DMAEE works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This results in an increase in the levels of acetylcholine, which enhances cognitive function and memory. DMAEE has also been shown to have antioxidant properties, which protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
DMAEE has been shown to have various biochemical and physiological effects on the body. It has been shown to improve cognitive function and memory in animal studies. DMAEE has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, DMAEE has been shown to have a protective effect on the liver, reducing liver damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

DMAEE has several advantages for lab experiments. It is readily available and relatively inexpensive. DMAEE is also stable and easy to handle, making it an ideal compound for use in different experiments. However, DMAEE has some limitations as well. It can be toxic in high doses, and caution must be taken when handling this compound. Additionally, DMAEE has limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMAEE. One potential area of research is the development of new organic compounds using DMAEE as a starting material. Additionally, further research is needed to understand the full extent of DMAEE's cognitive-enhancing properties and its potential use in treating cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of DMAEE on the body and its potential toxicity.
Conclusion:
In conclusion, DMAEE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is commonly used in the synthesis of different organic compounds and has been shown to have cognitive-enhancing and antioxidant properties. While DMAEE has several advantages for lab experiments, caution must be taken when handling this compound due to its potential toxicity. There are several future directions for research on DMAEE, including the development of new organic compounds and further investigation into its cognitive-enhancing properties.

Synthesis Methods

DMAEE is synthesized by reacting 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. The resulting product is then reacted with ethylenediamine to form 2-(2-(3,4-dimethylphenoxy)ethoxy)ethylamine. Finally, the amine group is converted to the 2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) form by reacting with ethanedioic acid.

Scientific Research Applications

DMAEE has various scientific research applications due to its unique chemical properties. It is commonly used in the synthesis of different organic compounds such as surfactants, polymers, and resins. DMAEE is also used as a stabilizer in different chemical reactions and as a corrosion inhibitor in various industrial applications.

properties

IUPAC Name

2-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.C2H2O4/c1-12-3-4-14(11-13(12)2)18-10-9-17-8-6-15-5-7-16;3-1(4)2(5)6/h3-4,11,15-16H,5-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXDVDKKEWUGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCNCCO)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid

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